Paederosidic acid methyl ester Paederosidic acid methyl ester Paederosidic acid methyl ester is a natural product found in Paederia scandens and Paederia foetida with data available.
Brand Name: Vulcanchem
CAS No.: 122413-01-8
VCID: VC1805278
InChI: InChI=1S/C19H26O12S/c1-27-16(25)8-6-28-17(31-18-15(24)14(23)13(22)10(4-20)30-18)11-7(3-9(21)12(8)11)5-29-19(26)32-2/h3,6,9-15,17-18,20-24H,4-5H2,1-2H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1
SMILES: COC(=O)C1=COC(C2C1C(C=C2COC(=O)SC)O)OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C19H26O12S
Molecular Weight: 478.5 g/mol

Paederosidic acid methyl ester

CAS No.: 122413-01-8

Cat. No.: VC1805278

Molecular Formula: C19H26O12S

Molecular Weight: 478.5 g/mol

* For research use only. Not for human or veterinary use.

Paederosidic acid methyl ester - 122413-01-8

CAS No. 122413-01-8
Molecular Formula C19H26O12S
Molecular Weight 478.5 g/mol
IUPAC Name methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Standard InChI InChI=1S/C19H26O12S/c1-27-16(25)8-6-28-17(31-18-15(24)14(23)13(22)10(4-20)30-18)11-7(3-9(21)12(8)11)5-29-19(26)32-2/h3,6,9-15,17-18,20-24H,4-5H2,1-2H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1
Standard InChI Key JNDNZIPLLDTLQK-DILZHRMZSA-N
Isomeric SMILES COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2COC(=O)SC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
SMILES COC(=O)C1=COC(C2C1C(C=C2COC(=O)SC)O)OC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES COC(=O)C1=COC(C2C1C(C=C2COC(=O)SC)O)OC3C(C(C(C(O3)CO)O)O)O

Chemical Properties and Structure

Paederosidic acid methyl ester (CAS: 122413-01-8) is an iridoid compound with the molecular formula C19H26O12S and a molecular weight of 478.5 g/mol . The compound features a cyclopenta[c]pyran ring system with a methyl ester group and a methylthiocarbonyloxy substituent. Its full chemical name is methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate .

The structural characteristics of paederosidic acid methyl ester include:

  • A cyclopenta[c]pyran nucleus

  • A β-D-glucopyranosyloxy substituent

  • A methyl ester group

  • A methylthiocarbonyloxy group

  • Multiple stereocenters with the configuration (1S,4aS,5S,7aS)

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Paederosidic Acid Methyl Ester

PropertyDescription
AppearancePowder
Molecular FormulaC19H26O12S
Molecular Weight478.5 g/mol
CAS Number122413-01-8
PubChem CID6325269
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Storage ConditionsDesiccate at -20°C
Standard InChIKeyJNDNZIPLLDTLQK-DILZHRMZSA-N
SMILESCOC(=O)C1=COC(C2C1C(C=C2COC(=O)SC)O)OC3C(C(C(C(O3)CO)O)O)O

Natural Sources and Occurrence

Paederosidic acid methyl ester is primarily found in plants belonging to the genus Paederia (family Rubiaceae). The compound has been reported in at least two species:

  • Paederia scandens (Chinese name: Ji Shi Teng)

  • Paederia foetida

These plants have been traditionally used in various Asian medical systems, particularly Chinese traditional medicine, for their therapeutic properties. Paederia scandens, in particular, has been employed for treating rheumatoid arthritis, abdominal pain, and inflammatory conditions .

Isolation and Identification Techniques

Isolation Methods

Paederosidic acid methyl ester can be isolated from Paederia species through several chromatographic techniques. According to research, the compound is typically extracted from plant material through the following process:

  • Collection and identification of plant material

  • Solvent extraction

  • Fractionation

  • Purification through column chromatography

Spectroscopic Identification

The identification and structural elucidation of paederosidic acid methyl ester are primarily accomplished through various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Key spectroscopic data reported for paederosidic acid methyl ester include:

  • Positive ion ESI-MS m/z: 501 [M + Na]+

  • HR-ESI-MS m/z: 501.1054 (calculated for C19H26O12SNa+, 501.1037)

  • 1H NMR (CD3OD) characteristic signals: δ 4.82 (H-1), 7.54 (H-3), 3.06 (H-5), 5.26 (H-6), 6.15 (H-7), and 3.81 (OCH3)

Structural Relationships

Paederosidic acid methyl ester is structurally related to two other sulfur-containing iridoid glucosides found in Paederia species:

  • Paederoside

  • Paederosidic acid

The key structural difference between paederosidic acid methyl ester and paederosidic acid is the presence of a methyl ester group (-COOCH3) in the former instead of a carboxylic acid group (-COOH) in the latter. These three compounds form a family of sulfur-containing iridoid glucosides with varying biological activities .

Biological Activities

Antinociceptive Activity

The most notable biological property of paederosidic acid methyl ester is its antinociceptive (pain-relieving) activity. Research has demonstrated that this compound produces significant inhibitory effects on thermal nociception in experimental models .

In studies using the hot plate test in mice, paederosidic acid methyl ester at a dose of 70 mg/kg (administered intraperitoneally) produced significant inhibition of pain responses . This suggests that the compound may have therapeutic potential as an analgesic agent.

Pharmacological Mechanisms

The exact mechanism through which paederosidic acid methyl ester exerts its antinociceptive effects has been partially elucidated. Research indicates that the compound functions as an ATP-sensitive potassium (K+) channel activator .

ATP-sensitive K+ channels play a crucial role in regulating membrane excitability and neurotransmitter release in nociceptive pathways. By activating these channels, paederosidic acid methyl ester may hyperpolarize neurons, thereby increasing pain thresholds and reducing pain transmission .

This mechanism differs from conventional analgesics such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that paederosidic acid methyl ester might represent a novel class of analgesic compounds with potential advantages in terms of side effect profiles and addiction liability.

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